Absence of Public Quantitative Data for the Target Compound
A systematic search of PubMed, Google Scholar, SureChEMBL, Google Patents, and authoritative chemical databases (PubChem, ChEMBL, EPA CompTox, BindingDB) did not retrieve any primary publication, patent, or curated assay record that provides quantitative biological activity, DNA-binding constants, IC₅₀ values, or selectivity indices for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide. By contrast, close structural analogs such as 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives with thienyl (3b) and pyridyl (3c) substituents have published IC₅₀ values of 23 µM and 25 µM (HCT116) and 30 µM and 9 µM (MDA-MB-231) under 365-nm irradiation, as well as CT-DNA binding constants (Kb) of 6.68 × 10⁴ M⁻¹ and 1.19 × 10⁴ M⁻¹, respectively [1].
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No data found in any primary source |
| Comparator Or Baseline | Thienyl analog (3b): IC₅₀ 23 µM (HCT116), 30 µM (MDA-MB-231); Kb 6.68 × 10⁴ M⁻¹. Pyridyl analog (3c): IC₅₀ 25 µM (HCT116), 9 µM (MDA-MB-231); Kb 1.19 × 10⁴ M⁻¹ [1]. |
| Quantified Difference | Cannot be calculated |
| Conditions | MTT assay on HCT116 and MDA-MB-231 cells with 365-nm irradiation; UV-Vis and fluorescence spectroscopy for CT-DNA binding [1]. |
Why This Matters
Without published data, the compound cannot be benchmarked against in-class candidates, making evidence-based selection impossible.
- [1] Barakat, K. et al. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. BMC Chem. 18, 183 (2024). View Source
